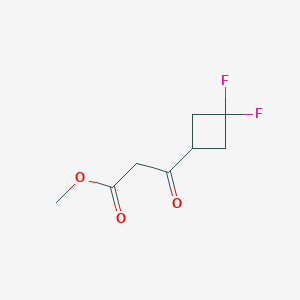

Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O3/c1-13-7(12)2-6(11)5-3-8(9,10)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSDUHFMMFAWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191096-28-2 | |

| Record name | methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Validated Synthetic Route to Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

An In-depth Technical Guide for Drug Development Professionals

Abstract

The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 3,3-difluorocyclobutyl group has emerged as a valuable bioisostere for various functionalities, prized for its ability to confer conformational restriction, enhance metabolic stability, and improve binding affinity.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate, a key building block for introducing this valuable scaffold into complex pharmaceutical intermediates. We will detail a robust, multi-step synthesis beginning from commercially available precursors, elucidating the causal logic behind experimental choices and providing self-validating, step-by-step protocols suitable for multigram-scale production.

Retrosynthetic Analysis and Strategic Overview

The target molecule, a β-ketoester, is logically disconnected via a Claisen-type condensation. The most reliable and high-yielding strategy involves the acylation of a malonic ester derivative with an activated form of 3,3-difluorocyclobutanecarboxylic acid. This approach segments the synthesis into three primary phases:

-

Preparation of 3,3-Difluorocyclobutanecarboxylic Acid (2): The foundational building block, synthesized via hydrolysis of its corresponding ester.

-

Activation to 3,3-Difluorocyclobutane-1-carbonyl Chloride (3): Conversion of the carboxylic acid into a highly reactive acyl chloride to facilitate acylation.

-

Magnesium-Mediated Acylation: The final carbon-carbon bond formation, coupling the acyl chloride with the magnesium salt of methyl hydrogen malonate to yield the target β-ketoester (4) .

This convergent strategy ensures high efficiency and scalability.

Caption: Overall synthetic strategy for the target compound.

Phase 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid (2)

The synthesis begins with the saponification of a commercially available ester precursor. This hydrolysis is a foundational step in organic synthesis, chosen for its reliability and high conversion rates.

Expertise & Rationale: The use of a mixed solvent system of methanol and water ensures the solubility of both the organic ester and the inorganic base (NaOH), facilitating a homogenous reaction environment.[3] The reaction is conducted at room temperature to prevent potential side reactions. Acidification to pH 1 is critical to ensure the complete protonation of the carboxylate salt, maximizing the yield of the desired carboxylic acid upon extraction.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Ethyl 3,3-Difluorocyclobutanecarboxylate (1) | 164.15 | 40.0 | 0.244 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 10.7 | 0.268 | 1.1 |

| Methanol (MeOH) | 32.04 | 100 mL | - | - |

| Water (H₂O) | 18.02 | 100 mL | - | - |

| Concentrated HCl (aq) | 36.46 | As needed | - | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 350 mL | - | - |

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Hydroxide (10.7 g, 0.268 mol) in a mixture of Methanol (100 mL) and Water (100 mL).

-

To this solution, add Ethyl 3,3-difluorocyclobutanecarboxylate (1) (40.0 g, 0.244 mol) at room temperature.

-

Stir the resulting mixture vigorously at room temperature for 15 hours. Monitor reaction completion via TLC or LC-MS.

-

Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Transfer the concentrated mixture to a separatory funnel and carefully acidify to pH 1 with concentrated aqueous HCl.

-

Extract the aqueous layer with Dichloromethane (3 x 350 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,3-Difluorocyclobutanecarboxylic Acid (2) as a white solid. The typical yield is >95%.

Phase 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonyl Chloride (3)

The carboxylic acid is activated by conversion to its acyl chloride. This transformation is essential for the subsequent C-C bond formation, as acyl chlorides are highly electrophilic and react readily with nucleophiles.

Expertise & Rationale: Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.[4] The reaction is performed under reflux to ensure it proceeds to completion. Strict anhydrous conditions are paramount to prevent the hydrolysis of both the thionyl chloride and the product acyl chloride back to the starting carboxylic acid.[4]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 3,3-Difluorocyclobutanecarboxylic Acid (2) | 136.10 | 33.3 | 0.244 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 43.6 (26 mL) | 0.366 | 1.5 |

| Dichloromethane (DCM), anhydrous | 84.93 | 250 mL | - | - |

Experimental Protocol:

-

Set up a 500 mL round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes). Ensure all glassware is oven-dried.

-

Charge the flask with 3,3-Difluorocyclobutanecarboxylic Acid (2) (33.3 g, 0.244 mol) and anhydrous Dichloromethane (250 mL).

-

Slowly add Thionyl Chloride (26 mL, 0.366 mol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C) and maintain for 6-8 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM via distillation.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to afford 3,3-Difluorocyclobutane-1-carbonyl Chloride (3) . This intermediate is often used directly in the next step without extensive purification.

Phase 3: Synthesis of this compound (4)

This final step constitutes the key bond-forming reaction. The protocol utilizes a magnesium-mediated acylation of a malonic acid half-ester, a superior method for producing β-ketoesters that avoids the self-condensation issues associated with other Claisen methodologies.

Expertise & Rationale: In this reaction, magnesium ethoxide acts as a base to deprotonate methyl hydrogen malonate, forming a magnesium enolate complex. This chelated intermediate is then acylated by the highly reactive 3,3-difluorocyclobutane-1-carbonyl chloride. The chelation prevents side reactions and drives the reaction cleanly towards the desired product. The final acidic workup serves to both quench the reaction and cause decarboxylation of the initial acylated malonate intermediate to yield the target β-ketoester.

Caption: Key steps in the magnesium-mediated acylation.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Magnesium Ethoxide (Mg(OEt)₂) | 114.43 | 29.1 | 0.254 | 1.1 |

| Methyl Hydrogen Malonate | 118.09 | 30.0 | 0.254 | 1.1 |

| 3,3-Difluorocyclobutane-1-carbonyl Chloride (3) | 154.54 | 35.8 | 0.232 | 1.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 400 mL | - | - |

| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |

Experimental Protocol:

-

In an oven-dried 1 L three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend Magnesium Ethoxide (29.1 g, 0.254 mol) in anhydrous THF (200 mL).

-

In a separate flask, dissolve Methyl Hydrogen Malonate (30.0 g, 0.254 mol) in anhydrous THF (100 mL).

-

Add the malonate solution dropwise to the magnesium ethoxide suspension over 30 minutes at room temperature. Stir the resulting mixture for 1 hour.

-

In another flask, dissolve the crude 3,3-Difluorocyclobutane-1-carbonyl Chloride (3) (35.8 g, 0.232 mol) in anhydrous THF (100 mL).

-

Cool the magnesium enolate suspension to 0°C using an ice bath.

-

Add the acyl chloride solution dropwise to the cooled suspension over 1 hour, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by slowly pouring it into a beaker containing 1M HCl (400 mL) and ice.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound (4) as a clear oil.

Conclusion

This guide outlines a validated and scalable synthetic pathway to this compound. By breaking the synthesis into three logical and high-yielding phases, this methodology provides a reliable route for researchers and drug development professionals to access this valuable fluorinated building block. The protocols have been designed with an emphasis on procedural robustness and an understanding of the underlying chemical principles, ensuring reproducibility and efficiency.

References

- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3,3-Difluorocyclobutane-1-carbonyl Chloride|CAS 946488-78-4 [benchchem.com]

Physicochemical properties of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorinated β-ketoester of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the 3,3-difluorocyclobutyl moiety offers a proven method for enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of bioactive molecules. This document details the compound's physicochemical properties, provides an expert-designed synthesis protocol with mechanistic insights, discusses its applications as a strategic building block, and outlines essential safety and handling information. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate a molecule's physicochemical and biological properties. The gem-difluoro group (CF₂) is particularly valuable as it can act as a lipophilic bioisostere for a carbonyl group or other polar functionalities, improving membrane permeability and metabolic resistance without introducing excessive lipophilicity.[1]

When incorporated into a strained four-membered ring, the 3,3-difluorocyclobutyl unit becomes a conformationally restricted scaffold. This structural feature is highly sought after in drug design as it can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2] Furthermore, the difluorocyclobutyl motif has been successfully utilized to engineer novel glucagon-like peptide-1 receptor (GLP-1R) agonists, demonstrating its practical utility in developing treatments for type 2 diabetes.[3][4] this compound serves as a key, versatile building block, providing a direct and efficient route to incorporate this valuable pharmacophore into more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structural and identifying information for this compound is summarized below.

Table 1: Compound Identification

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 1191096-28-2, 1660125-17-6[2][4][5] |

| Molecular Formula | C₈H₁₀F₂O₃[2][4][5] |

| Molecular Weight | 192.16 g/mol [2][5] |

| SMILES | COC(=O)CC(=O)C1CC(C1)(F)F[2] |

// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1,-1!"]; F1 [label="F", pos="2.8,0.5!"]; F2 [label="F", pos="2.8,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; O1 [label="O", pos="-1.2,1.3!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-3.6,0.5!"]; O2 [label="O", pos="-3.6,1.3!"]; O3 [label="O", pos="-4.8,0!"]; C8 [label="CH₃", pos="-6.0,0.5!"];

// Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C3 -- F1; C3 -- F2; C1 -- C5; C5 -- O1 [label="", style=double]; C5 -- C6; C6 -- C7; C7 -- O2 [label="", style=double]; C7 -- O3; O3 -- C8; } enddot Caption: 2D Structure of this compound.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Not available | Expected to be a liquid or low-melting solid. |

| Melting Point | Not available | Data not found in public literature. |

| Boiling Point | Not available | Data not found in public literature. |

| Solubility | Not available | Expected to be soluble in common organic solvents like DCM, EtOAc, and THF. |

| Predicted XlogP | 1.1 | Computationally predicted value indicating moderate lipophilicity. |

Note: Experimental physicochemical data for this compound is not widely available in peer-reviewed literature, reflecting its status as a specialized synthetic intermediate.

Synthesis Protocol and Mechanistic Insight

The synthesis of this compound is most effectively achieved via the C-acylation of the enolate of methyl acetoacetate with 3,3-difluorocyclobutane-1-carbonyl chloride. The use of magnesium ethoxide is a strategic choice that offers advantages over stronger, non-selective bases.

Mechanistic Rationale:

The core of this synthesis is a base-mediated acylation, akin to a Claisen condensation.

-

Enolate Formation: Methyl acetoacetate possesses an acidic α-proton between its two carbonyl groups. A base is required to deprotonate this carbon, forming a nucleophilic enolate.

-

Choice of Base (Magnesium Ethoxide): While strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could be used, they can promote self-condensation of the β-ketoester or lead to O-acylation. Magnesium ethoxide (Mg(OEt)₂) is a milder, yet effective, base for this transformation.[3][6][7] The magnesium ion can chelate with the two carbonyl oxygens of methyl acetoacetate, which favors the formation of the desired C-acylation product over the O-acylated side product. This chelation pre-organizes the nucleophile for a more selective reaction.

-

Acylation: The generated enolate attacks the electrophilic carbonyl carbon of 3,3-difluorocyclobutane-1-carbonyl chloride.

-

Chloride Displacement: The tetrahedral intermediate collapses, expelling the chloride leaving group to yield the final β-ketoester product.

// Nodes sub_MAA [label="Methyl Acetoacetate"]; sub_DFCC [label="3,3-Difluorocyclobutane-\n1-carbonyl Chloride"]; reagent_base [label="Mg(OEt)₂ in THF", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Enolate Formation\n(Chelate-controlled)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Nucleophilic Acyl\nSubstitution", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Aqueous Workup\n(e.g., NH₄Cl)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Methyl 3-(3,3-difluorocyclobutyl)\n-3-oxopropanoate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub_MAA -> step1; reagent_base -> step1; sub_DFCC -> step2; step1 -> step2 [label="Mg-Enolate Intermediate"]; step2 -> step3 [label="Crude Product"]; step3 -> product [label="Purification"]; } enddot Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol:

Disclaimer: This protocol is a representative procedure based on established chemical principles and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add magnesium turnings (1.1 eq) and a catalytic amount of iodine (a single crystal).

-

Magnesium Ethoxide Formation: Add anhydrous ethanol (2.2 eq) to the flask, followed by anhydrous tetrahydrofuran (THF) to achieve a suitable reaction concentration (e.g., 0.5 M). Gently heat the mixture to initiate the reaction, which is evidenced by hydrogen evolution. Maintain a gentle reflux until all the magnesium has reacted to form a solution/suspension of magnesium ethoxide.

-

Enolate Generation: Cool the mixture to 0 °C (ice bath). To this, add methyl acetoacetate (1.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the magnesium enolate.

-

Acylation Reaction: Add a solution of 3,3-difluorocyclobutane-1-carbonyl chloride (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a purified product.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a high-value intermediate. Its bifunctional nature—a β-keto group and a methyl ester—makes it a highly versatile scaffold for further chemical elaboration.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl system is a classic precursor for synthesizing a wide array of five- and six-membered heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) by condensation with reagents like hydrazines, hydroxylamine, or ureas. This allows for the rapid generation of compound libraries where the difluorocyclobutyl moiety is a fixed structural anchor.

-

Decarboxylation Reactions: The β-ketoester functionality allows for facile decarboxylation (e.g., Krapcho decarboxylation) to yield the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, another useful building block.

-

Asymmetric Reduction: The ketone can be stereoselectively reduced to introduce a chiral hydroxyl group, providing access to enantiopure scaffolds for more complex drug targets.

The primary application remains the strategic introduction of the 3,3-difluorocyclobutyl group into potential drug candidates to leverage the known benefits of this fluorinated, conformationally rigid motif.[2][3]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Based on available safety data, the compound presents several hazards.[8]

Table 3: GHS Hazard Information

| Hazard Code | Description | Precautionary Action |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection/face shield. |

| H332 | Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| H335 | May cause respiratory irritation | Use in a well-ventilated area. If inhaled, move person into fresh air. |

Conclusion

This compound is a strategically important building block for modern synthetic and medicinal chemistry. Its structure combines the advantageous properties of the 3,3-difluorocyclobutyl moiety with the synthetic versatility of a β-ketoester. While detailed experimental data on its physical properties remains sparse, its utility is clearly defined by its role as a precursor to more complex molecules. The synthetic route outlined in this guide provides a reliable and mechanistically sound method for its preparation, enabling researchers to efficiently incorporate this valuable scaffold into innovative drug discovery programs.

References

- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1191096-28-2 | RXB09628 [biosynth.com]

- 3. Sciencemadness Discussion Board - Ethyl acetoacetate with Mg(OEt)2 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. parchem.com [parchem.com]

- 5. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]

- 6. Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate (CAS 1191096-28-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Medicinal Chemistry

The introduction of fluorine into molecular frameworks is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly impact the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate.[1][2] Among the diverse array of fluorinated building blocks, those incorporating strained ring systems like cyclobutane are of particular interest. These motifs can introduce three-dimensional complexity and novel conformational constraints, offering a pathway to escape the confines of "flat" aromatic structures that have traditionally dominated medicinal chemistry.

This guide provides a comprehensive technical overview of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate , a versatile and valuable building block at the intersection of these two critical areas of chemical synthesis.[3][4] We will delve into its chemical properties, reactivity, and potential applications, offering insights for its strategic deployment in pharmaceutical research and development.

Core Compound Identity and Physicochemical Properties

This compound is a fluorinated β-keto ester that serves as a key intermediate in the synthesis of more complex molecules.[3] Its structure combines the reactivity of a β-keto ester with the unique conformational and electronic properties of a gem-difluorinated cyclobutane ring.

| Property | Value | Source(s) |

| CAS Number | 1191096-28-2 | [3][4][5] |

| Molecular Formula | C₈H₁₀F₂O₃ | [3][4][5] |

| Molecular Weight | 192.16 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Not widely available | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents | |

| Purity | Commercially available in purities of 95+% |

The Synthetic Utility and Reactivity Profile

The chemical reactivity of this compound is dictated by its two key functional groups: the β-keto ester and the difluorocyclobutane moiety.

The Versatile β-Keto Ester Handle

β-Keto esters are renowned for their synthetic versatility, serving as precursors to a wide range of carbocyclic and heterocyclic systems.[6] The methylene group flanked by two carbonyls is acidic and can be readily deprotonated to form a stable enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key transformations of the β-keto ester moiety include:

-

Alkylation and Acylation: The enolate can be alkylated or acylated to introduce further substitution.

-

Heterocycle Synthesis: Condensation reactions with dinucleophiles are a common strategy for the synthesis of various heterocycles, which are privileged structures in many pharmacologically active compounds. For instance, reaction with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines.

-

Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a difluorocyclobutyl methyl ketone.

The Influence of the 3,3-Difluorocyclobutane Moiety

The gem-difluoro substitution on the cyclobutane ring has several important consequences for the molecule's properties and reactivity:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to oxidative metabolism. This is a highly desirable feature in drug candidates, as it can lead to improved bioavailability and a longer half-life.

-

Conformational Constraint: The cyclobutane ring introduces a degree of rigidity into the molecule, which can be beneficial for locking in a bioactive conformation and improving binding affinity to a biological target.

-

Electronic Effects: The highly electronegative fluorine atoms can influence the reactivity of the adjacent ketone. The electron-withdrawing nature of the difluoromethyl group can increase the electrophilicity of the ketone carbonyl, potentially enhancing its reactivity towards nucleophiles.

The reactivity of the cyclobutyl ketone functionality itself is a subject of interest. For instance, Norrish Type II reactions can be a pathway for the functionalization of the cyclobutane ring at the γ-position.[7]

Potential Applications in Drug Discovery

The general synthetic workflow for utilizing this building block in a drug discovery program would likely involve the initial elaboration of the β-keto ester moiety to construct a core heterocyclic scaffold, followed by further functionalization.

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

For research and development purposes only. Not for personal or veterinary use.[3]

Hazard Statements: [9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention. A full Material Safety Data Sheet (MSDS) should be obtained from the supplier and reviewed before handling this compound.

Spectroscopic Data and Characterization

-

¹H NMR: Signals corresponding to the methyl ester protons, the methylene protons of the propanoate chain, and the protons on the cyclobutane ring. The coupling patterns of the cyclobutane protons would be complex due to the rigidity of the ring and gem-difluoro substitution.

-

¹³C NMR: Resonances for the ester carbonyl, the ketone carbonyl, the methyl and methylene carbons of the propanoate chain, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance (or a complex multiplet depending on the symmetry and dynamics of the cyclobutane ring) for the two equivalent fluorine atoms.

-

FT-IR: Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.

Researchers should obtain a Certificate of Analysis (CoA) from their supplier, which will typically include key analytical data confirming the identity and purity of the compound. Several suppliers indicate the availability of NMR and LC-MS data upon request.[5]

Suppliers

This compound is available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is important to verify the purity and to request a Certificate of Analysis. Some of the known suppliers include:

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive β-keto ester functionality and a metabolically robust, conformationally constrained difluorocyclobutane ring system provides a powerful tool for the synthesis of novel and diverse molecular scaffolds. As the demand for three-dimensional and fluorinated motifs in drug candidates continues to grow, the importance of intermediates such as this is likely to increase. Further exploration of its reactivity and its application in the synthesis of biologically active molecules will undoubtedly open new avenues for the development of the next generation of therapeutics.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1191096-28-2 | RXB09628 [biosynth.com]

- 4. parchem.com [parchem.com]

- 5. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]

- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide on the Reactivity of Fluorinated Beta-Keto Esters in Organic Synthesis

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4][5] Fluorine's unique stereoelectronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[1][4][5][6][7] Among the diverse array of fluorinated building blocks, fluorinated β-keto esters stand out as exceptionally versatile and reactive intermediates.[1][7] Their dual functionality, coupled with the potent electron-withdrawing nature of the fluorine substituents, unlocks a rich and varied landscape of chemical transformations. This guide provides an in-depth exploration of the reactivity of fluorinated β-keto esters, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Influence of Fluorine on the Tautomeric Equilibrium and Acidity of β-Keto Esters

The reactivity of β-keto esters is intrinsically linked to their keto-enol tautomerism. The presence of fluorine atoms, particularly a trifluoromethyl group, at the α- or γ-position significantly impacts this equilibrium. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the α-protons, favoring the formation of the enol or enolate.[8][9] Spectroscopic studies have shown that many trifluoromethyl-β-diketones, and by extension β-keto esters, exist predominantly as a mixture of two chelated cis-enol forms in nonpolar solvents.[8][9] This enhanced acidity and enol content are central to the heightened reactivity of these compounds in a wide range of organic transformations.

Keto-Enol Tautomerism Visualization

References

- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]

A Spectroscopic Investigation of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate: A Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of organic spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures to provide a robust predictive analysis for researchers.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a methyl ester, a ketone, and a gem-difluorinated cyclobutane ring. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The primary objective of this guide is to elucidate how the interplay of these functionalities is reflected in the NMR, IR, and MS spectra, thereby providing a reliable framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the methyl ester, the methylene protons of the propanoate backbone, and the protons of the difluorocyclobutyl ring. A key feature to consider is the potential for keto-enol tautomerism, a common characteristic of β-keto esters.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| -OCH₃ (Methyl Ester) | 3.7 - 3.8 | Singlet (s) | N/A | Typical range for a methyl ester. |

| -CH₂- (Propanoate) | 3.5 - 3.7 | Singlet (s) | N/A | These protons are adjacent to two carbonyl groups, leading to a downfield shift. In the enol form, this would be a vinyl proton at a much different shift. |

| Cyclobutyl -CH₂- (α to C=O) | 3.0 - 3.5 | Triplet (t) or Multiplet (m) | ~ 7-10 | Protons on the carbon adjacent to the ketone will be deshielded. |

| Cyclobutyl -CH₂- (β to C=O) | 2.5 - 3.0 | Multiplet (m) | ~ 7-10 | Protons on the carbon adjacent to the CF₂ group. |

| Cyclobutyl -CH- | 3.8 - 4.5 | Multiplet (m) | Complex | The methine proton on the cyclobutyl ring will be significantly deshielded by the adjacent ketone. |

Causality in Experimental Choices: When acquiring a ¹H NMR spectrum, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets expected for the cyclobutyl protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The presence of two carbonyl groups and the fluorinated carbon will be defining features.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | 195 - 205 | Ketones typically resonate in this downfield region.[2] |

| C=O (Ester) | 165 - 175 | Ester carbonyls are generally found at a slightly higher field than ketones.[2] |

| -CF₂- | 115 - 125 (t) | The carbon directly bonded to two fluorine atoms will appear as a triplet due to C-F coupling and will be significantly downfield. |

| -OCH₃ | 50 - 55 | Typical chemical shift for a methyl ester carbon. |

| -CH₂- (Propanoate) | 45 - 55 | The methylene carbon between the two carbonyls. |

| Cyclobutyl -CH- | 40 - 50 | The methine carbon of the cyclobutane ring. |

| Cyclobutyl -CH₂- | 20 - 35 | The methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane resonates around 22.4 ppm.[3][4] |

Self-Validating Protocol for NMR Acquisition:

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups. For this compound, the most prominent features will be the carbonyl stretches and the C-F bond vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Ketone) | 1715 - 1735 | Strong, Sharp | The position is typical for a saturated ketone.[5] |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp | Saturated esters absorb at a slightly higher frequency than ketones.[6][7] It's possible these two C=O stretches will appear as a single broadened peak or as a doublet.[8] |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Characteristic of the ester functional group. |

| C-F Stretch | 1000 - 1200 | Strong | The gem-difluoro group will exhibit strong absorption in this region. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Arising from the methyl and methylene groups. |

Experimental Protocol for IR Spectroscopy:

A thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates is the most straightforward method for obtaining an IR spectrum. Alternatively, a solution in a solvent like chloroform can be used.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern under electron ionization (EI).

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192.16, corresponding to the molecular weight of C₈H₁₀F₂O₃.[9]

-

Key Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by α-cleavage and McLafferty rearrangements.[10][11][12]

Proposed Fragmentation Diagram:

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Self-Validating Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

-

Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions based on logical bond cleavages. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive means of structural confirmation. The combination of ¹H and ¹³C NMR offers a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides further structural insights through characteristic fragmentation patterns. This guide provides researchers with a solid foundation for interpreting the spectroscopic data of this and structurally related molecules, facilitating its confident use in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 9. Vibrational spectroscopy of 3,4-difluorocyclobutenes: cis-d0, trans-d0 and trans-d4 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Rising Star in Medicinal Chemistry: A Technical Guide to the Strategic Application of Difluorocyclobutyl Moieties

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategic incorporation of fluorinated motifs. Among these, the difluorocyclobutyl moiety has emerged as a powerful tool for molecular design. This technical guide provides an in-depth exploration of the multifaceted applications of difluorocyclobutyl groups in medicinal chemistry. We will delve into the profound influence of this unique structural unit on the physicochemical properties, conformational rigidity, metabolic stability, and bioisosteric potential of drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of difluorocyclobutyl moieties in their quest for the next generation of innovative medicines.

The Allure of Fluorine in Drug Design: A Brief Introduction

The introduction of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry.[1] This is due to the unique electronic properties of fluorine, the second most electronegative element, which can profoundly alter a molecule's characteristics. Judicious placement of fluorine can modulate pKa, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic properties.[2] The gem-difluoroalkyl group (CF2), in particular, offers a unique combination of properties that are increasingly being exploited in drug design.

The Difluorocyclobutyl Moiety: A Constrained Scaffold with Unique Advantages

The difluorocyclobutyl group, a four-membered carbocycle bearing a gem-difluoro substitution, has garnered significant interest as a versatile building block in drug discovery.[3][4] Its compact and rigid nature, combined with the electronic effects of the two fluorine atoms, imparts a unique set of properties that can be strategically employed to overcome common challenges in drug development.

Conformational Restriction and Pre-organization

One of the most significant advantages of the cyclobutyl scaffold is its inherent rigidity compared to open-chain analogues. This conformational restriction can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target.[5][6] The introduction of the gem-difluoro group further influences the puckering of the cyclobutane ring, providing a tool for fine-tuning the spatial arrangement of substituents.[7] This level of conformational control is invaluable in structure-based drug design for optimizing ligand-receptor interactions.[8]

Caption: Conformational restriction by a difluorocyclobutyl linker.

Modulation of Physicochemical Properties

The incorporation of a difluorocyclobutyl moiety can significantly impact a molecule's physicochemical profile, influencing its solubility, lipophilicity, and acidity/basicity.

-

Lipophilicity (LogP): The introduction of fluorine generally increases lipophilicity. However, the overall effect of the difluorocyclobutyl group is a balance between the lipophilic CF2 group and the polarity of the C-F bonds. This allows for a nuanced modulation of a compound's LogP, a critical parameter for membrane permeability and overall pharmacokinetic behavior.[9]

-

Acidity and Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of neighboring acidic protons and decrease the pKa of nearby basic amines through inductive effects.[7][9] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

| Moiety | Functional Group | pKa | LogP | Reference |

| Cyclobutylamine | Amine | 10.5 | 1.2 | [9] |

| 3,3-Difluorocyclobutylamine | Amine | 8.8 | 1.5 | [9] |

| Cyclobutanecarboxylic acid | Carboxylic Acid | 4.8 | 1.1 | [9] |

| 3,3-Difluorocyclobutanecarboxylic acid | Carboxylic Acid | 4.1 | 1.4 | [9] |

Table 1: Comparison of pKa and LogP values for cyclobutane and 3,3-difluorocyclobutane derivatives.[9]

The Difluorocyclobutyl Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a fundamental strategy in medicinal chemistry to enhance a molecule's drug-like properties.[10][11] The difluorocyclobutyl moiety has emerged as a valuable non-classical bioisostere for several common functional groups.[12]

Caption: Difluorocyclobutyl moiety as a versatile bioisostere.

Bioisostere for Carbonyl and Hydroxyl Groups

The polarized C-F bonds in the difluorocyclobutyl group can mimic the hydrogen bond accepting capability of a carbonyl group. This makes it an effective replacement to improve metabolic stability, as ketones are often susceptible to reduction.

A Lipophilic Hydrogen Bond Donor

A fascinating and somewhat counterintuitive property of the difluoromethylene group is its ability to act as a weak hydrogen bond donor. The electron-withdrawing fluorine atoms can polarize the adjacent C-H bonds, enabling them to engage in hydrogen bonding interactions with appropriate acceptors in a protein binding pocket.

A Stable Alternative to tert-Butyl and gem-Dimethyl Groups

The sterically demanding tert-butyl and gem-dimethyl groups are often used to introduce lipophilicity or to probe steric tolerance in a binding pocket. However, these groups are prone to oxidative metabolism. The difluorocyclobutyl moiety can serve as a metabolically more robust bioisostere, offering a similar steric profile while improving the metabolic stability of the parent molecule.[13]

Impact on Metabolic Stability and Pharmacokinetics

A major challenge in drug discovery is designing molecules with favorable pharmacokinetic profiles, including good metabolic stability.[14] The difluorocyclobutyl moiety can significantly enhance metabolic stability by blocking sites of metabolism.[13] The strong C-F bonds are resistant to cleavage by metabolic enzymes, and the presence of the gem-difluoro group can shield adjacent positions from enzymatic attack.[15]

In a notable example, the replacement of a piperidine ring in the GLP-1R agonist danuglipron with a difluorocyclobutyl-containing fragment led to reduced hERG inhibition and favorable pharmacokinetic properties, including good oral bioavailability.[16][17][18] This highlights the potential of this moiety to address multiple drug development challenges simultaneously.

Synthetic Strategies for Accessing Difluorocyclobutyl Moieties

The growing interest in difluorocyclobutyl-containing compounds has spurred the development of efficient synthetic routes to access these valuable building blocks.[3] A common and practical approach involves the deoxofluorination of a corresponding cyclobutanone precursor.

General Protocol for Deoxofluorination of 3-Substituted Cyclobutanones

This protocol outlines a general procedure for the synthesis of 3-substituted-1,1-difluorocyclobutanes.

Step 1: Synthesis of the Cyclobutanone Precursor The synthesis of the requisite 3-substituted cyclobutanone can be achieved through various methods, often starting from commercially available cyclobutane derivatives.

Step 2: Deoxofluorination The key fluorination step is typically carried out using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Reaction Setup: To a solution of the 3-substituted cyclobutanone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, the deoxofluorinating agent (typically 1.5-2.0 equivalents) is added dropwise.

-

Reaction Progression: The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm slowly to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-1,1-difluorocyclobutane.

Caption: Workflow for the synthesis of difluorocyclobutanes.

Case Study: Difluorocyclobutyl Derivatives as GLP-1R Agonists

A compelling example of the successful application of the difluorocyclobutyl moiety is the development of novel glucagon-like peptide-1 receptor (GLP-1R) agonists.[4] Danuglipron, a small-molecule GLP-1R agonist, showed promise for the treatment of type 2 diabetes but exhibited moderate hERG inhibitory activity.[16] Researchers successfully mitigated this liability by replacing the piperidine ring of danuglipron with a difluorocyclobutyl-containing fragment.[16][17] The resulting compounds not only displayed reduced hERG inhibition but also demonstrated potent GLP-1R agonism and favorable in vivo efficacy.[16][18] This case study underscores the power of the difluorocyclobutyl moiety to simultaneously address issues of off-target activity and metabolic stability.

Future Perspectives and Conclusion

The difluorocyclobutyl moiety is no longer a niche curiosity but a validated and powerful tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, modulate physicochemical properties, and enhance metabolic stability makes it an attractive building block for the design of novel therapeutics across a wide range of disease areas. As synthetic methodologies for accessing diverse difluorocyclobutyl building blocks continue to expand, we can anticipate even broader applications of this versatile scaffold in the future.[19] The strategic incorporation of the difluorocyclobutyl group, guided by a thorough understanding of its unique properties, will undoubtedly contribute to the discovery and development of safer and more effective medicines.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. drughunter.com [drughunter.com]

- 12. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Collection - Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptideâ1 Receptor Agonists with Reduced hERG Inhibitory Activities - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 19. pubs.acs.org [pubs.acs.org]

Gem-Difluorinated Cyclobutane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3] Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane has emerged as a particularly valuable structural unit. Its rigid, three-dimensional structure and distinct electronic properties make it an attractive bioisosteric replacement for more common functional groups.[4] This guide provides an in-depth exploration of the discovery, synthesis, and application of gem-difluorinated cyclobutane derivatives, offering a technical resource for researchers and professionals in the field of drug development.

Part 1: A Historical Perspective - The Genesis of a Key Motif

The journey of fluorinated organic compounds in medicinal chemistry is a rich narrative of scientific curiosity and innovation.[1][5] While the broader field of fluorine chemistry has its roots in the 19th century, the application of fluorinated motifs in drug design gained significant momentum in the mid-20th century.[3] The initial forays into this area were often driven by the desire to modulate the reactivity and metabolic fate of bioactive molecules.

A significant, though early, milestone in the synthesis of fluorinated four-membered rings was reported in 1960 by chemists at DuPont.[6] Their work on the deoxyfluorination of a cyclobutane carboxylic acid using sulfur tetrafluoride (SF₄) represented one of the first examples of a fluoroalkyl cyclobutane synthesis.[6] This pioneering effort laid the groundwork for future investigations into the synthesis and properties of this unique class of compounds. However, for many years, the synthesis of gem-difluorinated cyclobutanes remained a significant challenge, limiting their widespread adoption in drug discovery programs. The development of more efficient and versatile synthetic methodologies in recent decades has been instrumental in unlocking the full potential of this valuable motif.

Part 2: Synthetic Methodologies - Constructing the Gem-Difluorocyclobutane Core

Access to gem-difluorinated cyclobutane derivatives has been significantly enhanced by the development of several key synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

2.1. Deoxofluorination of Cyclobutanones

One of the most direct and widely employed methods for the synthesis of gem-difluorocyclobutanes is the deoxofluorination of the corresponding cyclobutanone precursors. This transformation typically involves the use of a nucleophilic fluorine source to replace the carbonyl oxygen with two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used for this purpose.

The mechanism of deoxofluorination with DAST involves the initial reaction of the carbonyl group with DAST to form a fluorosulfurane intermediate. This is followed by the elimination of sulfur monoxide and the formation of a carbocation, which is then quenched by a fluoride ion. A second fluorination event then leads to the desired gem-difluorinated product.

Table 1: Comparison of Common Deoxofluorination Agents for Cyclobutanone

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| DAST | CH₂Cl₂, 0 °C to rt | Readily available, effective for many substrates | Thermally unstable, can lead to side reactions |

| Deoxo-Fluor® | Toluene, reflux | More thermally stable than DAST, often gives cleaner reactions | More expensive than DAST |

| Morph-DAST | CH₂Cl₂, rt | Crystalline solid, easier to handle than DAST | Can be less reactive than DAST for some substrates |

Detailed Experimental Protocol: Step-by-Step Synthesis of 3,3-Difluorocyclobutanone

This protocol is adapted from methodologies described in the literature for the deoxofluorination of cyclobutanediones.[7]

Materials:

-

1,3-Cyclobutanedione

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and purification.

Procedure:

-

Reaction Setup: A solution of 1,3-cyclobutanedione (1.0 eq) in anhydrous CH₂Cl₂ is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C using an ice bath.

-

Addition of DAST: DAST (2.2 eq) is added dropwise to the cooled solution of 1,3-cyclobutanedione via a dropping funnel over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

-

Extraction: The aqueous layer is separated and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford 3,3-difluorocyclobutanone.

2.2. Cycloaddition Reactions

[2+2] cycloaddition reactions between a fluorinated alkene and another alkene or alkyne provide a powerful method for constructing the cyclobutane ring with concomitant installation of the gem-difluoro moiety. These reactions can be initiated either thermally or photochemically. The regioselectivity and stereoselectivity of the cycloaddition are critical considerations and are often influenced by the electronic and steric properties of the reacting partners.

Caption: [2+2] Cycloaddition for Gem-Difluorocyclobutane Synthesis.

2.3. Modern Approaches from Commercially Available Precursors

The commercial availability of 3,3-difluorocyclobutanone has opened new avenues for the synthesis of diverse gem-difluorinated cyclobutane derivatives. However, the inherent reactivity of this ketone presents a significant challenge. The presence of the electron-withdrawing fluorine atoms and the strained four-membered ring makes it susceptible to undesired side reactions, such as elimination of HF, when treated with common organometallic reagents like Grignard or organolithium reagents.[8]

A significant breakthrough in overcoming this challenge was the development of organolanthanum-mediated nucleophilic additions.[8][9] The use of organolanthanum reagents, which are less basic than their Grignard or organolithium counterparts, allows for the controlled addition of carbon nucleophiles to the carbonyl group of 3,3-difluorocyclobutanone, minimizing the competing elimination pathway.[8] This methodology has enabled the synthesis of a wide range of 1-substituted-3,3-difluorocyclobutanols, which are versatile intermediates for further functionalization.

Caption: Organolanthanum-Mediated Nucleophilic Addition.

Detailed Experimental Protocol: Synthesis of a 1-Aryl-3,3-difluorocyclobutanol using Organolanthanum Reagents

This protocol is a generalized procedure based on the work of Ishikura et al.[8][9]

Materials:

-

Aryl bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Lanthanum(III) chloride (LaCl₃), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

3,3-Difluorocyclobutanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flasks, syringes, magnetic stirrer, low-temperature bath, and standard glassware for extraction and purification.

Procedure:

-

Preparation of the Organolanthanum Reagent: In a Schlenk flask under an inert atmosphere, anhydrous LaCl₃ (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to -78 °C. In a separate flask, the aryl bromide (1.1 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-BuLi (1.1 eq) is added dropwise to the aryl bromide solution, and the mixture is stirred for 30 minutes to generate the aryllithium species. This solution is then transferred via cannula to the cooled suspension of LaCl₃. The resulting mixture is stirred at -78 °C for 1 hour to form the organolanthanum reagent.

-

Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared organolanthanum reagent at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Workup: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.

Part 3: Physicochemical Properties and Conformational Analysis

3.1. Impact of Gem-Difluorination on Physicochemical Properties

The introduction of a gem-difluoro group into a cyclobutane ring has a profound impact on its physicochemical properties, making it a valuable tool for fine-tuning the characteristics of drug candidates.

-

pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent acidic protons or raise the pKa of nearby basic functionalities.

-

Lipophilicity (LogP): The effect on lipophilicity is context-dependent. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. In many cases, gem-difluorination increases lipophilicity compared to the non-fluorinated analogue.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer in vivo half-life of the drug molecule.[1]

-

Bioisosterism: The gem-difluoro group is often considered a bioisostere of a carbonyl group, an ether oxygen, or even a gem-dimethyl group. This allows medicinal chemists to replace metabolically labile or otherwise undesirable functionalities while maintaining or improving biological activity.[4]

Table 2: Comparative Physicochemical Properties of Gem-Difluorinated Cyclobutanes vs. Non-Fluorinated Analogues

| Property | Non-Fluorinated Cyclobutane | Gem-Difluorinated Cyclobutane | Rationale |

| pKa of an adjacent COOH | Higher | Lower | Inductive electron withdrawal by fluorine atoms stabilizes the carboxylate anion. |

| LogP | Lower | Generally Higher | Increased lipophilicity due to the fluorine atoms. |

| Metabolic Stability | Lower | Higher | The strong C-F bond is resistant to oxidative metabolism. |

| Dipole Moment | Lower | Higher | The C-F bonds introduce a significant dipole moment. |

3.2. Conformational Insights

The cyclobutane ring is not planar and exists in a puckered conformation. The introduction of a gem-difluoro group can influence the degree of puckering and the preferred orientation of substituents on the ring. The strong dipole of the C-F bonds can lead to intramolecular electrostatic interactions that favor specific conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of gem-difluorinated cyclobutanes.

-

¹H NMR: The chemical shifts and coupling constants of the ring protons can provide information about their relative stereochemistry and the puckering of the ring.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbon bearing the fluorine atoms, are significantly affected by the electronegative fluorine atoms.

-

¹⁹F NMR: This is a particularly informative technique for studying fluorinated compounds. The chemical shifts and coupling constants of the fluorine atoms are sensitive to their chemical environment and can provide detailed insights into the conformation of the molecule.[10]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the gem-difluorinated cyclobutane motif have led to its incorporation into several successful drug candidates and approved medicines.

4.1. Case Study: Ivosidenib (Tibsovo®)

Ivosidenib is an FDA-approved drug for the treatment of acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[8] A key structural feature of Ivosidenib is the presence of a gem-difluorocyclobutane moiety. During the drug's development, it was discovered that this group was crucial for blocking a site of metabolic vulnerability, thereby increasing the drug's metabolic stability and oral bioavailability while maintaining high potency.[8]

Caption: Chemical Structure of Ivosidenib.

4.2. Other Bioactive Molecules

Beyond Ivosidenib, the gem-difluorocyclobutane motif has been explored in a variety of other therapeutic areas. Its ability to act as a conformationally restricted and metabolically stable scaffold makes it an attractive building block for the design of inhibitors for various enzymes and receptors. Researchers continue to investigate its potential in areas such as antiviral, anti-inflammatory, and central nervous system (CNS) drug discovery.

Gem-difluorinated cyclobutane derivatives have transitioned from a synthetic curiosity to a validated and valuable structural motif in modern drug discovery. Their unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties offers a powerful tool for medicinal chemists to address some of the key challenges in drug design. As synthetic methodologies continue to evolve, providing even more efficient and versatile access to these compounds, we can anticipate that the gem-difluorinated cyclobutane core will play an increasingly important role in the development of the next generation of therapeutics.

References

-

Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777–791. --INVALID-LINK--

-

Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. --INVALID-LINK--

-

The properties, uses, and synthesis of 3,3-Difluorocyclobutanecarboxylic acid. (2023). ChemRTP. --INVALID-LINK--

-

Mykhailiuk, P. K. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. --INVALID-LINK--

-

Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. --INVALID-LINK--

-

Mague, J. T., & Zard, S. Z. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(5), 3049–3132. --INVALID-LINK--

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. --INVALID-LINK--

-

The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. --INVALID-LINK--

-

Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. (2018). ResearchGate. --INVALID-LINK--

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2014). National Institutes of Health. --INVALID-LINK--

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. --INVALID-LINK--

-

Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. (2023). ResearchGate. --INVALID-LINK--

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). National Institutes of Health. --INVALID-LINK--

-

Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2020). National Institutes of Health. --INVALID-LINK--

-

A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. (2025). BenchChem. --INVALID-LINK--

-

Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). American Chemical Society. --INVALID-LINK--

-

Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. (2025). ResearchGate. --INVALID-LINK--

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. --INVALID-LINK--

-

Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters. (2024). Royal Society of Chemistry. --INVALID-LINK--

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. --INVALID-LINK--

-

gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. (2025). ACS Publications. --INVALID-LINK--

-

Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). ChemRxiv. --INVALID-LINK--

-

Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. (2025). ResearchGate. --INVALID-LINK--

-

An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dTpdU. (1992). PubMed. --INVALID-LINK--

References

- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide

Introduction: The Rise of the "Small Atom with a Big Ego" in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche chemical curiosity to a cornerstone of rational drug design. It is estimated that approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its profound and often beneficial impact on a molecule's biological activity.[1][2][3][4] This guide provides an in-depth exploration of the role of fluorinated building blocks in research, detailing their unique properties, the rationale behind their use, synthetic strategies for their incorporation, and a look into the future of this exciting field. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that drives innovation in medicinal chemistry.

Pillar I: The Unique Physicochemical Properties of Fluorine and Their Mechanistic Impact

The utility of fluorine in drug design stems from its unique combination of properties, which are unparalleled by any other element. Understanding these foundational characteristics is crucial for appreciating its strategic application.

Electronegativity and the Carbon-Fluorine Bond: A Game of Push and Pull